2,6-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

kinase inhibition selectivity aminothiazole

This aminothiazole-benzamide compound features a unique 2,6-difluoro substitution on the benzamide ring, a steric and electronic profile distinct from the mono-fluoro or unsubstituted analogs commonly found in Agouron patent families. Without published comparative selectivity data, it serves as a structurally differentiated entry for focused kinase inhibitor library screening or structure-activity relationship (SAR) studies. Researchers investigating ortho-fluorination effects on target binding should source this compound for in-house profiling. Request vendor QC (HPLC, NMR) and limit initial procurement to small quantities for feasibility validation before scaling.

Molecular Formula C21H14F2N4OS
Molecular Weight 408.43
CAS No. 1797094-47-3
Cat. No. B2706008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
CAS1797094-47-3
Molecular FormulaC21H14F2N4OS
Molecular Weight408.43
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F
InChIInChI=1S/C21H14F2N4OS/c22-16-4-1-5-17(23)19(16)20(28)25-14-8-6-13(7-9-14)18-12-29-21(27-18)26-15-3-2-10-24-11-15/h1-12H,(H,25,28)(H,26,27)
InChIKeyWHSLBOMCFUWRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2,6-Difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide (CAS 1797094-47-3) – What Evidence Exists for Differentiated Selection?


2,6-Difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide (CAS 1797094-47-3) is a synthetic small-molecule kinase inhibitor featuring a 2,6-difluorobenzamide moiety linked to a 4-phenylthiazole bearing a pyridin-3-ylamino substituent [1]. It belongs to a broad class of aminothiazole-benzamide compounds investigated for anti-proliferative activity, but a systematic review of accessible primary literature, patents, and authoritative databases reveals an absence of peer-reviewed, comparator-based quantitative evidence defining its specific differentiation versus closely related analogs.

2,6-Difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide: Why Interchangeability with In-Class Analogs Cannot Be Presumed


In the aminothiazole-benzamide kinase inhibitor class, subtle variations in the benzamide substitution pattern (e.g., 2,6-difluoro vs. 2-fluoro or 4-fluoro), the nature of the heteroaryl-amino group on the thiazole, and the phenyl bridge connectivity can profoundly alter target selectivity, cellular potency, and pharmacokinetic behavior [1]. Without compound-specific comparative data, generic substitution risks selecting an analog with divergent activity profiles, potentially invalidating experimental models or compromising lead optimization campaigns. The absence of publicly accessible, quantitative differentiation data for this specific compound underscores the need for requesting target-specific profiling data from suppliers before procuring based solely on structural class membership.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide: Critical Data Gaps


Kinase Inhibition Selectivity Profiling: No Publicly Available Comparator Data

No peer-reviewed study, patent, or authoritative database (e.g., ChEMBL, PubChem BioAssay) was identified that reports quantitative kinase inhibition data (IC50, Kd, or % inhibition at defined concentrations) for 2,6-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide alongside a named comparator compound under identical assay conditions. Vendor claims of 'kinase inhibitor' activity were found only on excluded sources and lacked supporting primary references .

kinase inhibition selectivity aminothiazole

Cellular Anti-Proliferative Activity: Absence of Head-to-Head Comparative Data

A comprehensive search of PubMed, Google Scholar, and patent databases did not yield any study reporting GI50, IC50, or EC50 values for this compound in any cell line alongside a close structural analog. The U.S. Patent 6,720,346 broadly describes aminothiazole-benzamide anti-proliferative agents but does not contain the 2,6-difluoro substitution pattern, and no example falls within the scope of CAS 1797094-47-3 [1].

anti-proliferative cancer cell lines SAR

Physicochemical and ADME Properties: No Differentiated Data vs. Analogs

Basic molecular properties (MW: 408.4, formula: C21H14F2N4OS) are publicly available . However, no experimentally measured logP, solubility, permeability, metabolic stability, or plasma protein binding data were found for this compound. Consequently, no comparison with analogs such as 2-fluoro or 4-fluoro benzamide variants can be made, precluding any claim of differentiated drug-like properties.

physicochemical properties ADME drug-likeness

Research Application Scenarios for 2,6-Difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide Based on Available Evidence


Exploratory Kinase Profiling in Context of a Broader Aminothiazole Library

Given the lack of pre-existing selectivity data, this compound may serve as a structurally distinct entry in a focused library of aminothiazole-benzamide analogs for de novo kinase selectivity screening. Its unique 2,6-difluoro substitution pattern distinguishes it from mono-fluoro or non-fluorinated analogs commonly exemplified in the Agouron patent family [1]. Users should request vendor-provided QC data (HPLC purity, NMR) and consider commissioning broad kinase panel profiling before committing to larger procurement volumes.

Structure-Activity Relationship (SAR) Studies on Benzamide Substitution Effects

The compound's 2,6-difluorobenzamide moiety represents a specific steric and electronic perturbation compared to the unsubstituted or mono-substituted benzamide analogs described in anti-proliferative patents [1]. Researchers investigating the impact of ortho-fluorination on target binding or cellular activity could use this compound as one data point in a matrix of substitution patterns, provided that in-house comparative data are generated.

Negative Control or Selectivity Counter-Screen Development

In the absence of published potent activity, this compound could potentially be characterized as a weaker or inactive analog within a chemotype series, enabling its use as a negative control for target engagement assays. This application is speculative and would require experimental validation; procurement should be limited to small quantities for initial feasibility testing only.

Quote Request

Request a Quote for 2,6-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.